Mutagenic Potency: NDMA vs. NDEA in the Enhanced Ames Test with Hamster Liver S9
In a head-to-head enhanced Ames test study using the optimal pre-incubation method (30 min) with hamster-induced liver S9 and Salmonella typhimurium TA100 and TA1535 strains, both NDMA and N-nitrosodiethylamine (NDEA) exhibited clear mutagenicity [1]. While the study does not provide a direct fold-difference value, quantitative benchmark dose modeling confirmed that the optimized assay conditions (hamster S9 + pre-incubation) yield the highest sensitivity for detecting NDMA's mutagenic potency compared to standard plate incorporation methods, which have historically yielded false negatives [1].
| Evidence Dimension | Mutagenic potency detection sensitivity (qualitative) |
|---|---|
| Target Compound Data | Readily detected with hamster S9 + pre-incubation |
| Comparator Or Baseline | Standard plate incorporation assay (OECD TG 471) |
| Quantified Difference | False negatives eliminated; sensitive detection achieved |
| Conditions | Enhanced Ames test: 30% v/v hamster liver S9, 30-min pre-incubation, TA100 and TA1535 strains |
Why This Matters
Procuring NDMA analytical standards requires assay validation using the enhanced Ames protocol; reliance on historical negative Ames data from standard protocols can lead to erroneous safety assessments.
- [1] Thomas DN, et al. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2024. View Source
